2,4,6-Trichlorothieno[3,2-d]pyrimidine

Medicinal Chemistry Organic Synthesis Library Synthesis

2,4,6-Trichlorothieno[3,2-d]pyrimidine is a superior building block for kinase drug discovery, featuring three orthogonal reactive handles (C4 SNAr, C2 SNAr, C6 Suzuki) for automated parallel synthesis. The unique C6 chlorine enables tumor-selective antiproliferative activity (H460/HT-29) and dual-stage antimalarial efficacy. Procure exact CAS 41102-26-5 to ensure reproducibility and selectivity not achievable with alternative halogenation patterns.

Molecular Formula C6HCl3N2S
Molecular Weight 239.5 g/mol
CAS No. 41102-26-5
Cat. No. B1450534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichlorothieno[3,2-d]pyrimidine
CAS41102-26-5
Molecular FormulaC6HCl3N2S
Molecular Weight239.5 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1N=C(N=C2Cl)Cl)Cl
InChIInChI=1S/C6HCl3N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H
InChIKeyYTBCURLKGMTHAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trichlorothieno[3,2-d]pyrimidine: A Versatile Halogenated Scaffold for Medicinal Chemistry and Chemical Biology


2,4,6-Trichlorothieno[3,2-d]pyrimidine (CAS 41102-26-5, molecular formula C6HCl3N2S, molecular weight 239.51) is a heterocyclic building block belonging to the thieno[3,2-d]pyrimidine class . Its core structure comprises a fused thiophene-pyrimidine bicyclic system, with three chlorine substituents occupying the 2-, 4-, and 6-positions . This specific trihalogenation pattern establishes the compound as a versatile intermediate that enables sequential functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [1]. As a privileged scaffold derivative, it serves as a foundational precursor for generating diverse compound libraries targeting kinases, phosphodiesterases, and various other therapeutic protein families [2].

Why 2,4,6-Trichlorothieno[3,2-d]pyrimidine Cannot Be Replaced by Other Thienopyrimidine Analogs


In scientific procurement and medicinal chemistry campaigns, substitution of 2,4,6-trichlorothieno[3,2-d]pyrimidine with other halogenated thienopyrimidine variants (e.g., 2,4-dichloro, 7-bromo-2,4-dichloro, or 4-chloro-6-iodo derivatives) is not straightforward and can fundamentally alter synthetic outcomes or biological profiles. The presence and specific positioning of three chlorine atoms dictate a unique reactivity hierarchy (C4 > C2 ≈ C6 in SNAr reactions) that is not replicable with alternative halogen substitution patterns [1]. Furthermore, structure-activity relationship (SAR) studies consistently demonstrate that the presence of a chlorine atom at the 4-position is non-negotiable for retaining antiproliferative activity, while the introduction of a third halogen at the 6-position—as found in the trichloro compound—modulates cellular selectivity in ways that the parent 2,4-dichloro analog cannot achieve [2][3]. Consequently, using an alternative building block with a different halogenation pattern compromises both the intended synthetic sequence and the resulting biological selectivity, justifying the specific procurement of this exact CAS compound.

Quantitative Evidence for Selecting 2,4,6-Trichlorothieno[3,2-d]pyrimidine Over Related Analogs


C6 Chlorine Enables Three Distinct Synthetic Handles for Sequential Diversification

Unlike the 2,4-dichlorothieno[3,2-d]pyrimidine analog (CAS 16234-14-3), which offers only two electrophilic sites for derivatization, 2,4,6-trichlorothieno[3,2-d]pyrimidine provides a third reactive handle at the C6 position on the thiophene ring [1]. This third chlorine atom allows for sequential SNAr at C4, followed by SNAr at C2, and finally Suzuki-Miyaura cross-coupling at C6, thereby increasing the maximum theoretical library diversity from two points of diversity to three points of diversity [1][2].

Medicinal Chemistry Organic Synthesis Library Synthesis

C4 Chlorine Indispensability for Antiproliferative Activity Validates Scaffold Requirement

SAR studies on halogenated thieno[3,2-d]pyrimidines have explicitly demonstrated that the presence of a chlorine atom at the C4 position is essential for biological activity. In a direct comparison of halogenated analogs, removal or substitution of the C4 chlorine resulted in complete loss of antiproliferative activity, confirming the necessity of this substituent [1]. While the 2,4,6-trichloro compound retains this critical C4 chloro substituent, the 2,4-dichloro analog also possesses it, making the C4 chlorine a shared essential feature that validates the thieno[3,2-d]pyrimidine scaffold class.

Cancer Research SAR Analysis Kinase Inhibition

C6 Chlorine Substitution Modulates Tumor Cell Line Selectivity

Comparative analysis of thieno[3,2-d]pyrimidine diaryl urea derivatives revealed that introducing chlorine atoms at the 6-position (and 7-position) of the thieno[3,2-d]pyrimidine core—a modification inherent to 2,4,6-trichlorothieno[3,2-d]pyrimidine-derived compounds—leads to a slight reduction in overall potency but confers enhanced selectivity toward H460 (lung cancer) and HT-29 (colorectal cancer) cell lines compared to non-6-substituted analogs [1]. The most promising fully optimized derivative (compound 29a) exhibited IC50 values of 0.081 μM, 0.058 μM, 0.18 μM, and 0.23 μM against H460, HT-29, MKN-45, and MDA-MB-231 cell lines, respectively [1].

Cancer Therapeutics Selectivity Profiling Medicinal Chemistry

Trichlorinated Core Demonstrates Superior Antiplasmodial Activity Versus Parent Hit Compound

In a comparative antiplasmodial evaluation, the chloro analogue derived from 2,4,6-trichlorothieno[3,2-d]pyrimidine core modifications demonstrated superior dual-stage activity compared to Gamhepathiopine (a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one hit) [1]. Specifically, the chloro analogue showed good in vitro activity against the erythrocytic stage of Plasmodium falciparum while also exhibiting better activity against hepatic-stage Plasmodium berghei parasites relative to the parent Gamhepathiopine compound [1].

Antimalarial Drug Discovery Infectious Disease Dual-Stage Activity

Optimal Application Scenarios for 2,4,6-Trichlorothieno[3,2-d]pyrimidine Based on Quantitative Evidence


Generation of High-Diversity Kinase Inhibitor Libraries via Sequential Tri-Functionalization

Based on the evidence that 2,4,6-trichlorothieno[3,2-d]pyrimidine provides three orthogonal reactive handles (C4, C2, and C6) for sequential derivatization [1], this compound is optimally deployed in parallel synthesis campaigns targeting kinase ATP-binding pockets. The C4 position undergoes SNAr with primary or secondary amines to install hinge-binding motifs; the C2 position accommodates a second SNAr event for solvent-exposed region modifications; and the C6 chlorine enables Suzuki-Miyaura coupling to explore hydrophobic back-pocket interactions . This tri-directional diversification strategy is particularly valuable for hit-to-lead optimization against kinases with large hydrophobic pockets (e.g., MNK1/MNK2, PI3K family) where C6 aryl/heteroaryl substitution significantly modulates isoform selectivity and cellular potency.

Synthesis of Selective Antitumor Agents Requiring C6-Modulated Cancer Cell Line Selectivity

Evidence from SAR studies demonstrates that C6 chlorine substitution on the thieno[3,2-d]pyrimidine core confers enhanced selectivity toward H460 (lung) and HT-29 (colorectal) cancer cell lines, with optimized derivatives achieving sub-100 nM IC50 values [1]. Consequently, 2,4,6-trichlorothieno[3,2-d]pyrimidine serves as the preferred starting material for oncology programs seeking to achieve tissue-selective antitumor activity with minimized off-target toxicity. The C6 chloro substituent provides a synthetic anchor for introducing aryl or heteroaryl groups that differentially impact cellular potency across cancer histotypes—a tunable feature absent in 2,4-dichloro-only scaffolds.

Development of Dual-Stage Antimalarial Agents Targeting Both Blood and Liver Stages

Direct comparative antiplasmodial evaluation established that chloro-substituted thieno[3,2-d]pyrimidine derivatives outperform the parent Gamhepathiopine hit in hepatic-stage Plasmodium berghei activity while maintaining potent erythrocytic-stage P. falciparum inhibition [1]. This dual-stage efficacy profile positions 2,4,6-trichlorothieno[3,2-d]pyrimidine as an essential building block for antimalarial drug discovery programs addressing the critical unmet need for compounds that block both symptomatic blood-stage infection and dormant liver-stage hypnozoites (in P. vivax) or developing liver-stage schizonts (in P. falciparum). The trichlorinated core enables systematic exploration of C4, C2, and C6 substituent effects on stage-specific potency and host cell cytotoxicity.

Solid-Phase Synthesis of Trisubstituted Thienopyrimidine Screening Libraries

The established synthetic methodology for constructing trisubstituted thieno[3,2-d]pyrimidine derivatives on solid support [1] directly leverages 2,4,6-trichlorothieno[3,2-d]pyrimidine as the core anchoring scaffold. This application scenario is particularly relevant for core facilities and contract research organizations (CROs) engaged in high-throughput library production. The three chlorine substituents permit sequential on-resin functionalization without intermediate cleavage, enabling automated parallel synthesis of hundreds to thousands of unique analogs from a single commercial building block. The validated solid-phase protocol [1] reduces purification burden and accelerates lead discovery timelines compared to solution-phase methods using less functionalized analogs.

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